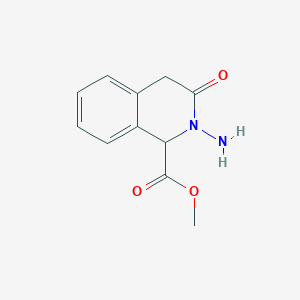

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Description

Properties

CAS No. |

63499-95-6 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |

InChI |

InChI=1S/C11H12N2O3/c1-16-11(15)10-8-5-3-2-4-7(8)6-9(14)13(10)12/h2-5,10H,6,12H2,1H3 |

InChI Key |

ZFEWSZUBANQSFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2CC(=O)N1N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinoline scaffolds. For methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate, this approach involves:

- Starting Material : A substituted phenethylamide derivative with pre-installed amino and ester functionalities.

- Reaction Conditions : Cyclization is achieved using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours.

- Mechanism : Intramolecular cyclodehydration forms the dihydroisoquinoline core.

- Yield : Reported yields range from 45–65% depending on substituent stability.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reagents | POCl₃ or PPA |

| Reaction Time | 4–6 hours |

| Yield | 45–65% |

Direct Alkylation and Esterification

This method introduces the methyl ester group early in the synthesis:

- Step 1 : Alkylation of 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid with methyl iodide (CH₃I) in dimethylformamide (DMF).

- Conditions : Triethylamine (TEA) as a base, 50°C for 1 hour.

- Key Feature : Selective O-methylation over N-alkylation ensures ester formation.

- Yield : >80% after crystallization.

Reaction Scheme :

$$

\text{2-Amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, TEA, 50°C}} \text{Methyl ester}

$$

Modified Castagnoli-Cushman Reaction

Adapted from PARP inhibitor synthesis, this method constructs the dihydroisoquinoline core:

- Step 1 : Reaction of homophthalic anhydride with a methylamine equivalent.

- Step 2 : Cyclization using 1,3,5-triazinanes as formaldimine equivalents.

- Step 3 : Esterification with methanol under acidic conditions.

- Yield : 36–38% over two steps.

- Use of 2,4-dimethoxybenzyl (DMB) protecting groups improves regioselectivity.

- Final deprotection with trifluoroacetic acid (TFA) yields the free amine.

Nitration-Reduction Strategy

For introducing the amino group at position 2:

- Step 1 : Nitration of a 2-unsubstituted dihydroisoquinoline precursor using HNO₃/H₂SO₄.

- Step 2 : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduction to convert nitro to amino.

- Challenges : Requires precise control to avoid over-reduction or side reactions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | HNO₃ (conc.), H₂SO₄, 0–5°C | 60% |

| 2 | H₂ (1 atm), 10% Pd/C, EtOH | 85% |

One-Pot Multicomponent Synthesis

A streamlined approach combining cyclization and functionalization:

- Components : Methyl glyoxylate, aniline derivative, and acetylene dicarboxylate.

- Catalyst : Cu(I) or Fe(III) catalysts under microwave irradiation.

- Advantage : Reduces purification steps; achieves 50–70% yield in <2 hours.

Critical Analysis of Methodologies

- Bischler-Napieralski vs. Castagnoli-Cushman : The former offers faster cyclization but lower regioselectivity. The latter provides better control over substituent placement but requires protective groups.

- Scalability : Alkylation methods () are more industrially viable due to high yields and mild conditions.

- Amino Group Introduction : Nitration-reduction is reliable but adds synthetic steps; direct incorporation via modified starting materials (e.g., nitro precursors) is preferred for efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of 4-oxo-1,4-dihydroisoquinoline/quinoline derivatives, which are frequently explored for pharmacological activities. Below is a detailed comparison with structurally related compounds from the literature:

Structural and Functional Group Variations

Key Observations:

- Substituent Profiles: The methyl carboxylate group in the target compound contrasts with carboxamide moieties in quinoline derivatives (e.g., Compound 52). Carboxamides enhance hydrogen-bonding capacity, while esters may act as prodrugs, improving bioavailability . Bulky substituents (e.g., adamantyl in Compound 52) increase lipophilicity and membrane permeability but may reduce solubility .

Physicochemical and Pharmacological Implications

- Solubility and Lipophilicity :

Biological Activity

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS: 63499-95-6) is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃ |

| Molecular Weight | 256.686 g/mol |

| Density | 1.303 g/cm³ |

| Boiling Point | 374.3 °C at 760 mmHg |

| LogP | 1.599 |

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Antioxidant Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant properties. For example, studies on related compounds have shown that certain substitutions can enhance superoxide anion radical scavenging activity. The presence of hydroxyl groups at specific positions has been linked to improved radical scavenging capabilities, which may be relevant for this compound as well .

Anticancer Potential

This compound's structural relatives have been tested for anticancer activity. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines using MTT assays. In one study, derivatives showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line, suggesting that this compound may exhibit similar effects .

Inhibition of Enzymatic Activity

Isoquinoline derivatives have also been explored for their ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. Compounds structurally related to this compound have been shown to inhibit PARP1 and PARP2 in vitro with varying potency. The structure–activity relationship indicates that modifications to the isoquinoline scaffold can significantly affect inhibitory activity .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of various isoquinoline derivatives, this compound was included in a panel of compounds evaluated for superoxide radical scavenging activity. The results indicated that certain modifications enhanced the scavenging capacity significantly compared to standard antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Evaluation

A series of methyl-substituted isoquinolines were tested against the MCF-7 cell line. The results demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings support further investigation into the therapeutic potential of this compound .

Q & A

Q. What synthetic routes are recommended for Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with β-keto esters. Optimization involves:

- Temperature control : Maintain 60–80°C to avoid side reactions like decarboxylation.

- Catalyst selection : Use triethylamine or DIPEA to enhance nucleophilic substitution efficiency.

- Esterification : Methyl ester groups can be introduced via methanol under acidic conditions, as seen in structurally analogous quinolones .

- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted precursors.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 254 nm. Compare retention times with certified reference standards (e.g., impurities like desfluoro analogs or ethylenediamine derivatives) .

- Spectroscopy :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the dihydroisoquinoline ring.

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : While no specific GHS hazards are reported for analogs, general precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks during weighing or solvent evaporation.

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

- Methodological Answer : Discrepancies may arise from tautomerism or crystal packing effects. Strategies include:

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C.

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for methyl-substituted quinolones .

- DFT calculations : Compare experimental IR peaks with simulated vibrational modes (e.g., B3LYP/6-31G* level) .

Q. What strategies are effective in identifying and quantifying synthetic impurities or degradation products?

- Methodological Answer :

- LC-MS/MS : Use selective ion monitoring (SIM) for impurities like desfluoro analogs (m/z ± 18 Da from parent ion). Calibrate with certified impurity standards (e.g., 7-(2-aminoethylamino) derivatives) .

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), or photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 220–400 nm .

Q. What experimental approaches can elucidate the compound’s stability under various pH and temperature conditions?

- Methodological Answer :

- pH-rate profiling : Dissolve the compound in buffers (pH 1–13) and measure degradation kinetics at 37°C. Quinolone analogs show instability in alkaline media due to ring-opening .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Analyze using validated HPLC methods to quantify hydrolysis products (e.g., free carboxylic acids) .

Notes on Evidence Utilization

- Structural analogs (e.g., ethyl esters, cyclopropyl derivatives) provide insights into reactivity and stability .

- Impurity profiles from pharmaceutical reference standards guide method development for quality control .

- Safety protocols for related compounds emphasize precautionary measures despite limited hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.